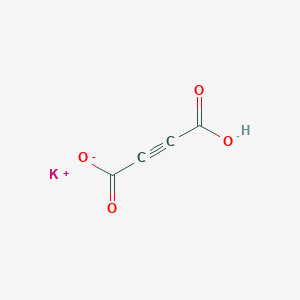
potassium;4-hydroxy-4-oxobut-2-ynoate
Description
Potassium nitrate . Potassium nitrate is a chemical compound with the formula KNO₃. It is a naturally occurring mineral source of nitrogen and has been used historically in various applications, including as a fertilizer, food preservative, and in gunpowder.
Propriétés
IUPAC Name |
potassium;4-hydroxy-4-oxobut-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O4.K/c5-3(6)1-2-4(7)8;/h(H,5,6)(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLYWRUTRAFSJT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#CC(=O)[O-])C(=O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#CC(=O)[O-])C(=O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HKO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium nitrate can be synthesized through several methods:
- One common method involves the reaction between potassium chloride and sodium nitrate in an aqueous solution. The reaction produces potassium nitrate and sodium chloride as a byproduct.
Double Displacement Reaction: KCl+NaNO3→KNO3+NaCl
Another method involves the neutralization of nitric acid with potassium hydroxide, resulting in potassium nitrate and water.Neutralization Reaction: HNO3+KOH→KNO3+H2O
Industrial Production Methods: In industrial settings, potassium nitrate is often produced by the reaction of potassium chloride with nitric acid, followed by crystallization. This method is efficient and yields high-purity potassium nitrate.
Types of Reactions:
- Potassium nitrate acts as a strong oxidizing agent. It can oxidize various substances, releasing oxygen in the process.
Oxidation: 2KNO3→2KNO2+O2
In the presence of reducing agents, potassium nitrate can be reduced to potassium nitrite.Reduction: KNO3+C→KNO2+CO2
When heated, potassium nitrate decomposes to form potassium nitrite and oxygen gas.Thermal Decomposition: 2KNO3→2KNO2+O2
Common Reagents and Conditions:
Reducing Agents: Carbon, sulfur, and other reducing agents are commonly used in reactions involving potassium nitrate.
Oxidizing Conditions: High temperatures and the presence of catalysts can facilitate the oxidation reactions of potassium nitrate.
Major Products Formed:
Potassium Nitrite (KNO₂): A common product of the reduction and thermal decomposition of potassium nitrate.
Oxygen (O₂): Released during the oxidation and thermal decomposition processes.
Applications De Recherche Scientifique
Potassium nitrate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in various chemical reactions and as a reagent in analytical chemistry.
Biology: Employed in the study of plant nutrition and soil science due to its role as a nitrogen source.
Medicine: Historically used in the treatment of asthma and as a diuretic.
Industry: Integral in the production of fertilizers, explosives, and fireworks. It is also used in food preservation and curing meats.
Mécanisme D'action
The primary mechanism of action of potassium nitrate is its ability to act as an oxidizing agent. It releases oxygen, which can react with various substances, facilitating combustion and other oxidative processes. In biological systems, the nitrate ion can be reduced to nitrite, which plays a role in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Sodium Nitrate (NaNO₃): Similar in structure and function, but sodium nitrate is more soluble in water and has different industrial applications.
Ammonium Nitrate (NH₄NO₃): Another nitrate compound used in fertilizers and explosives, but it has different physical properties and reactivity.
Uniqueness: Potassium nitrate is unique due to its balance of solubility, stability, and oxidizing power. It is less hygroscopic than sodium nitrate, making it easier to handle and store. Additionally, its role in historical applications such as gunpowder production highlights its significance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


